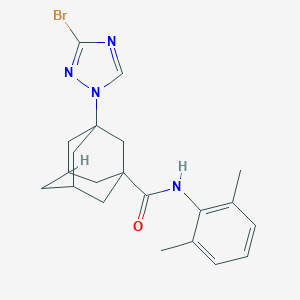
5-chloro-N-(2,4-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-(2,4-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide is a chemical compound that belongs to the class of pyrazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.
Wirkmechanismus
The exact mechanism of action of 5-chloro-N-(2,4-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase (COX), an enzyme involved in the production of prostaglandins, which are mediators of inflammation and pain. Additionally, it has been shown to induce apoptosis in cancer cells through the activation of caspases, which are enzymes involved in the programmed cell death pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-chloro-N-(2,4-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide are mainly related to its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to reduce the production of prostaglandins, leading to a decrease in inflammation and pain. Additionally, it has been shown to reduce fever by inhibiting the production of prostaglandins in the hypothalamus.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-chloro-N-(2,4-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide is its potential applications in various fields, including medicine and agriculture. Additionally, it has been shown to have low toxicity and good bioavailability, making it a promising candidate for further studies. However, one of the limitations of 5-chloro-N-(2,4-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide is its limited solubility in water, which may affect its efficacy in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 5-chloro-N-(2,4-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide. One potential direction is the further investigation of its anti-inflammatory and analgesic properties for the treatment of various inflammatory and pain-related conditions. Additionally, its potential applications as an anticancer agent and herbicide should be further explored. Moreover, the development of novel synthesis methods and formulations to improve its solubility and efficacy should be investigated. Finally, the potential for drug delivery systems based on 5-chloro-N-(2,4-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide should be explored to improve its targeted delivery and reduce potential side effects.
Conclusion:
In conclusion, 5-chloro-N-(2,4-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide is a promising compound with potential applications in various fields such as medicine, agriculture, and material science. Its anti-inflammatory, analgesic, and antipyretic properties make it a promising candidate for the treatment of various inflammatory and pain-related conditions. Additionally, its potential applications as an anticancer agent and herbicide should be further explored. The development of novel synthesis methods and formulations to improve its solubility and efficacy should also be investigated.
Synthesemethoden
The synthesis of 5-chloro-N-(2,4-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide involves the reaction of 5-chloro-1-methyl-1H-pyrazole-3-carboxylic acid with 2,4-dimethylaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product is then purified through recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-(2,4-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide has been extensively studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the treatment of various inflammatory and pain-related conditions. Additionally, it has been investigated as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. In the field of agriculture, 5-chloro-N-(2,4-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide has been studied for its herbicidal properties, making it a potential candidate for weed control.
Eigenschaften
Produktname |
5-chloro-N-(2,4-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide |
|---|---|
Molekularformel |
C13H14ClN3O |
Molekulargewicht |
263.72 g/mol |
IUPAC-Name |
5-chloro-N-(2,4-dimethylphenyl)-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C13H14ClN3O/c1-8-4-5-10(9(2)6-8)15-13(18)11-7-12(14)17(3)16-11/h4-7H,1-3H3,(H,15,18) |
InChI-Schlüssel |
NENZJDHDXPBTSD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=NN(C(=C2)Cl)C)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=NN(C(=C2)Cl)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-amino-4-(furan-2-yl)-N-(2-methoxyphenyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B213928.png)
![Methyl 4-methyl-3-[(4,5,6,7-tetrahydro-1-benzothiophen-3-ylcarbonyl)amino]benzoate](/img/structure/B213929.png)
![1-methyl-4-nitro-N-{1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}-1H-pyrazole-5-carboxamide](/img/structure/B213930.png)
![5-{[1-(2-methylbenzyl)-1H-pyrazol-3-yl]amino}-5-oxopentanoic acid](/img/structure/B213931.png)
methanone](/img/structure/B213934.png)





![(2-chloropyridin-3-yl)[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanone](/img/structure/B213947.png)
![2-{[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]carbonyl}-N-phenylhydrazinecarboxamide](/img/structure/B213948.png)
![methyl 2-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4,5-dimethoxybenzoate](/img/structure/B213949.png)